3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide 3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747762
InChI: InChI=1S/C8H9BrN2O2/c9-7-5-10-2-1-6(7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13)
SMILES: C1=CN=CC(=C1C(=O)NCCO)Br
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide

CAS No.:

Cat. No.: VC13747762

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide -

Specification

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name 3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide
Standard InChI InChI=1S/C8H9BrN2O2/c9-7-5-10-2-1-6(7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13)
Standard InChI Key YRBIFSODRODDFP-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1C(=O)NCCO)Br
Canonical SMILES C1=CN=CC(=C1C(=O)NCCO)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide, reflects its core structure: a pyridine ring with a bromine atom at position 3 and a carboxamide group at position 4, where the amide nitrogen is bonded to a 2-hydroxyethyl moiety. Key identifiers include:

  • SMILES: C1=CN=CC(=C1C(=O)NCCO)Br\text{C1=CN=CC(=C1C(=O)NCCO)Br}

  • InChIKey: YRBIFSODRODDFP-UHFFFAOYSA-N\text{YRBIFSODRODDFP-UHFFFAOYSA-N}

  • PubChem CID: 126988014.

The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in synthetic chemistry.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves coupling 3-bromopyridine-4-carboxylic acid with 2-hydroxyethylamine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at ambient temperature. The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine.

Representative Procedure:

  • Dissolve 3-bromopyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add DCC (1.2 eq) and DMAP (0.1 eq) under nitrogen atmosphere.

  • Stir for 30 minutes, then add 2-hydroxyethylamine (1.5 eq).

  • Quench with water after 12 hours, extract with DCM, and purify via column chromatography (yield: ~75%).

Industrial-Scale Considerations

Large-scale production optimizes cost and efficiency by substituting DCC with cheaper coupling agents (e.g., EDCI/HOBt) and using aprotic solvents like THF. Continuous flow reactors may enhance yield by minimizing side reactions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) due to the hydroxyethyl group; poorly soluble in nonpolar solvents.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. Decomposition occurs above 200°C.

Spectroscopic Profiles

  • IR (KBr): ν\nu 3270 cm1^{-1} (N-H stretch), 1660 cm1^{-1} (C=O), 670 cm1^{-1} (C-Br).

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 8.25 (d, J = 5.2 Hz, 1H, pyridine-H), 4.75 (t, J = 5.6 Hz, 1H, -OH), 3.45 (q, 2H, -CH2OH), 3.30 (t, 2H, -NCH2).

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antivirals. For example, coupling with boronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with enhanced bioactivity.

Materials Science

Incorporation into metal-organic frameworks (MOFs) exploits its hydrogen-bonding capacity for gas storage applications. Preliminary studies show CO2_2 adsorption capacities of ~2.5 mmol/g at 1 bar.

Comparative Analysis with Analogues

CompoundSubstituentSolubility (mg/mL)Melting Point (°C)
3-Bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide-NHCH2CH2OH12 (DMSO)158–160
3-Bromo-N-methylpyridine-4-carboxamide-NHCH38 (DMSO)145–147
3-Chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide-NHCH2CH2OH (Cl)14 (DMSO)162–164

The hydroxyethyl group confers superior solubility compared to methyl analogues, while bromine’s higher atomic radius enhances steric effects in binding interactions .

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